molecular formula C14H17N3O3 B2952443 2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide CAS No. 1797872-96-8

2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide

Cat. No.: B2952443
CAS No.: 1797872-96-8
M. Wt: 275.308
InChI Key: FATAKBYBQFQMBB-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and an oxolane ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Oxolane Ring: The oxolane ring can be attached via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the furan, pyrazole, and oxolane intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid
  • 2,5-dimethyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide
  • 3-(piperazin-1-yl)oxolan-2-one dihydrochloride

Uniqueness

2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

2,5-dimethyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9-5-13(10(2)20-9)14(18)16-11-6-15-17(7-11)12-3-4-19-8-12/h5-7,12H,3-4,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATAKBYBQFQMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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